N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide
Description
N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide (IUPAC name: N1-{4-[amino(hydroxyimino)methyl]phenyl}acetamide) is an acetamide derivative characterized by a phenyl ring substituted with an acetamide group at the N1 position and an amino(hydroxyimino)methyl group at the para position. This structural configuration confers unique chemical properties, such as enhanced hydrogen-bonding capacity due to the hydroxyimino (-N-OH) and amino (-NH2) groups, which may influence solubility, stability, and biological activity .
Properties
IUPAC Name |
N-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-6(13)11-8-4-2-7(3-5-8)9(10)12-14/h2-5,14H,1H3,(H2,10,12)(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOXQDDYEWGWLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide typically involves the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride to form 4-(hydroxyimino)methylbenzaldehyde. This intermediate is then reduced to 4-(amino(hydroxyimino)methyl)benzaldehyde, which is subsequently reacted with acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production methods for N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide are not well-documented in the public domain. the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions.
Major Products
Scientific Research Applications
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent. Research indicates that derivatives of N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide can inhibit the replication of viruses such as Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). The mechanism involves the compound's ability to interfere with viral replication processes, making it a candidate for further development in antiviral therapies .
Antioxidant Activity
N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide has been shown to exhibit antioxidant properties, which are crucial in combating oxidative stress-related diseases. A study comparing this compound to Edaravone (a known antioxidant) found that it demonstrated significant radical-scavenging activity, suggesting its utility in treating conditions like neurodegenerative diseases and ischemic injuries .
Cancer Treatment
The compound has been investigated for its potential role in cancer therapy. Its structural analogs have shown promise as tyrosine kinase inhibitors, which are important in the treatment of various cancers by blocking pathways that lead to tumor growth. The ability to modify the compound's structure allows for tailored approaches in targeting specific cancer types .
Herbicidal Properties
N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide has been explored for its herbicidal properties. Research indicates that formulations containing this compound can effectively control unwanted plant growth, making it valuable in agricultural settings. Its mechanism involves disrupting the growth processes of target weeds while being less harmful to crops .
Table of Biological Activities
Case Study: Antiviral Research
In a study published in 2022, researchers synthesized various derivatives of N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide and tested their effectiveness against HCV. The findings revealed that certain modifications enhanced antiviral activity significantly, indicating a pathway for developing new antiviral drugs based on this compound .
Case Study: Antioxidant Efficacy
Another research effort focused on comparing the antioxidant efficacy of N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide with established antioxidants like Edaravone. The results showed that while Edaravone remains a strong candidate for clinical use, the new compound demonstrated comparable efficacy in laboratory settings, warranting further investigation into its therapeutic potential .
Mechanism of Action
The mechanism of action of N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The amino group can participate in nucleophilic reactions, altering the activity of enzymes and receptors .
Comparison with Similar Compounds
490-M18: (2E)-(Hydroxyimino){2-[(2-methylphenoxy)methyl]phenyl}acetic acid
- Structural Similarities: Shares the hydroxyimino (-N-OH) group but differs in the acetamide core, featuring a carboxylic acid instead.
- Pharmacological Relevance: Part of a series of (methoxyimino)acetate derivatives studied for metabolic and toxicological profiles .
RS194B: N-(2-(azepan-1-yl)ethyl)-2-(hydroxyimino)acetamide
- Structural Similarities: Contains a hydroxyimino group and acetamide core but includes an azepane ring, enhancing lipophilicity.
- Pharmacological Relevance: Evaluated as an oxime therapy for organophosphorus pesticide poisoning, highlighting its role in reactivating acetylcholinesterase .
- Key Differences : The azepane substituent likely improves blood-brain barrier penetration, a feature absent in the target compound .
Acetamide Derivatives
Paracetamol (N-(4-Hydroxyphenyl)Acetamide)
N-(4-Aminophenyl)Acetamide
- Structural Similarities: Features an acetamide-phenyl core with a para-amino (-NH2) group instead of amino(hydroxyimino)methyl.
- Pharmacological Relevance : Used as a chemical intermediate, with applications in dye synthesis and oxidation bases .
- Key Differences: The absence of the hydroxyimino group reduces its capacity for chelation or radical scavenging compared to the target compound .
Substituted Phenylacetamides with Complex Functional Groups
N-(4-(((1-((2-Chlorophenyl)Methyl)-5-Methyl-1H-Imidazol-2-Yl)Amino)Sulfonyl)Phenyl)-Acetamide
- Structural Similarities : Retains the acetamide-phenyl core but incorporates a sulfonyl-linked imidazole-chlorophenyl substituent.
- Pharmacological Relevance : Likely designed for targeted enzyme inhibition, given the sulfonamide and imidazole moieties .
- Key Differences: The bulky sulfonyl-imidazole group may limit solubility compared to the target compound’s hydroxyimino group .
Comparative Data Table
Research Findings and Implications
- Hydroxyimino Group Impact: The hydroxyimino group in the target compound enhances metal-chelating capacity, a feature absent in paracetamol and N-(4-aminophenyl)acetamide . This property could be leveraged in designing antidotes for heavy metal poisoning.
- Pharmacokinetics : Compared to RS194B, the lack of a lipophilic azepane ring in the target compound may reduce CNS penetration but improve aqueous solubility .
- Synthetic Accessibility: The target compound’s synthesis likely involves condensation of 4-aminobenzaldehyde derivatives with hydroxylamine, followed by acetylation—a route distinct from the Suzuki couplings used for complex arylacetamides .
Biological Activity
N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features, which include both amino and hydroxyimino groups. These functional groups contribute to its biological activity, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The chemical formula of N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide is . The presence of the hydroxyimino group enhances the compound's reactivity and interaction with biological targets, facilitating its potential use in medicinal applications.
The biological activity of N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide is attributed to its ability to interact with specific molecular targets. The hydroxyimino group can form hydrogen bonds with various biological molecules, influencing their function. Additionally, the amino group can participate in nucleophilic reactions, potentially altering the activity of enzymes and receptors.
Antimicrobial Properties
Research indicates that N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide exhibits antimicrobial activity. Its efficacy against various bacterial strains has been documented, suggesting potential applications in treating infections caused by resistant bacteria. For instance, studies have shown promising results against Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial capabilities .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell proliferation and survival. For example, compounds with similar hydroxyimino structures have demonstrated inhibitory effects on cancer cell growth by targeting specific kinases involved in tumorigenesis .
Case Studies and Research Findings
Several studies have explored the biological activities of N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide:
- Antibacterial Activity : A study conducted on derivatives of phenylacetamides reported that compounds similar to N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide exhibited significant antibacterial activity against Xanthomonas oryzae and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were determined to assess efficacy, with lower MIC values indicating higher potency against these pathogens .
- Anticancer Activity : In vitro studies have shown that the compound can inhibit cell proliferation in various cancer cell lines. For instance, research demonstrated that similar oxime derivatives exhibited IC50 values in the nanomolar range against leukemia cells, suggesting a strong potential for further development as an anticancer agent .
Data Tables
Here are some summarized findings from recent studies on the biological activity of N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide:
Q & A
Q. What are the standard synthetic routes and purification methods for N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide?
The synthesis typically involves coupling reactions between 4-aminobenzaldehyde derivatives and hydroxylamine, followed by acetylation. For example, hydroxylamine can react with a 4-formylphenyl intermediate to form the hydroxyimino group, which is then acetylated using acetic anhydride. Purification is achieved via column chromatography, and characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structure and purity .
Q. How is the structural characterization of this compound performed in academic research?
Structural elucidation relies on a combination of spectroscopic and crystallographic techniques:
- NMR spectroscopy identifies functional groups (e.g., acetamide protons at δ 2.1 ppm, hydroxyimino protons at δ 8–9 ppm) .
- X-ray crystallography resolves the spatial arrangement of the hydroxyimino and acetamide moieties, as demonstrated in related acetamide derivatives .
- FT-IR spectroscopy confirms carbonyl (C=O) and imine (C=N) stretching frequencies .
Q. How does this compound relate structurally to paracetamol (N-(4-hydroxyphenyl)acetamide), and what are the key differences?
Both compounds share an acetamide group attached to a para-substituted phenyl ring. However, N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide features an amino-hydroxyimino-methyl substituent at the 4-position, introducing tautomerism and enhanced hydrogen-bonding potential. This modification alters solubility, reactivity, and pharmacological activity compared to paracetamol’s simpler hydroxyl group .
Q. What factors influence the stability of the hydroxyimino group in this compound?
The hydroxyimino group exhibits pH-dependent tautomerism between the oxime (N–OH) and nitroso (N=O) forms. Stability is optimized in mildly acidic conditions (pH 4–6), while alkaline environments promote decomposition. Studies on similar hydroxyimino-acetamide derivatives highlight the importance of inert atmospheres and low-temperature storage to prevent oxidation .
Advanced Research Questions
Q. What metabolic pathways are hypothesized for this compound, and how can they be studied?
The hydroxyimino and acetamide groups suggest potential Phase I (hydrolysis, reduction) and Phase II (glucuronidation, sulfation) metabolism. In vitro assays using liver microsomes or hepatocytes can identify primary metabolites. For example:
Q. How can researchers resolve contradictions in reported pharmacological data for this compound?
Discrepancies in solubility or bioactivity often arise from variations in substituents or tautomeric states. Strategies include:
Q. What are the best practices for handling and storing this compound in a research laboratory?
Q. How do structural modifications (e.g., trifluoromethyl or methoxy groups) impact the compound’s pharmacological profile?
Studies on analogs (e.g., N-[4-(trifluoromethyl)phenyl]acetamide) show that electron-withdrawing groups (e.g., CF₃) enhance metabolic stability but reduce solubility. Methoxy groups increase lipophilicity, potentially improving blood-brain barrier penetration. Such findings guide rational design for target-specific optimization .
Q. What computational tools are used to model the compound’s interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
